molecular formula C19H19N3O2S2 B2805364 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide CAS No. 1226438-88-5

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide

Cat. No.: B2805364
CAS No.: 1226438-88-5
M. Wt: 385.5
InChI Key: OIGFABMTAHRBDB-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into their mechanisms of action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethylsulfanyl group, and the attachment of the pyridazinone and thiophene moieties. Common synthetic methods include:

    Amide Bond Formation: This can be achieved through the reaction of an amine with a carboxylic acid or its derivatives (e.g., acid chlorides or anhydrides) under conditions such as the presence of coupling agents like EDCI or DCC.

    Thiol-Ene Reaction: The ethylsulfanyl group can be introduced via a thiol-ene reaction, where an alkene reacts with a thiol in the presence of a radical initiator.

    Cyclization Reactions: The pyridazinone ring can be formed through cyclization reactions involving hydrazine derivatives and diketones.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene and ethylsulfanyl groups can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form alcohol derivatives.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4) for reduction reactions.

    Coupling Agents: EDCI, DCC for amide bond formation.

Major Products

    Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.

    Alcohol Derivatives: From reduction of the carbonyl group in the pyridazinone ring.

    Substituted Benzamides: From electrophilic aromatic substitution reactions.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the thiophene and pyridazinone moieties suggests potential interactions with nucleophilic sites in proteins or nucleic acids, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like tiquizium bromide and tioconazole, which also contain thiophene rings and exhibit various biological activities.

    Pyridazinone Derivatives: Compounds such as levosimendan, which contain pyridazinone rings and are used for their cardiotonic effects.

Uniqueness

2-(ethylsulfanyl)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

2-ethylsulfanyl-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c1-2-25-16-7-4-3-6-14(16)19(24)20-11-12-22-18(23)10-9-15(21-22)17-8-5-13-26-17/h3-10,13H,2,11-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGFABMTAHRBDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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